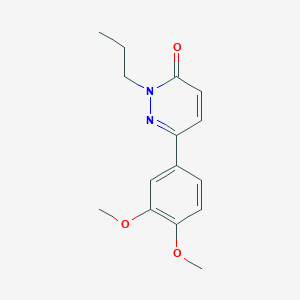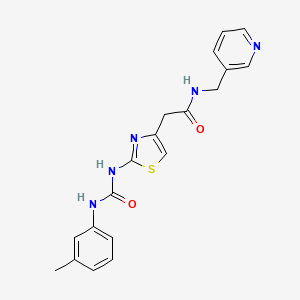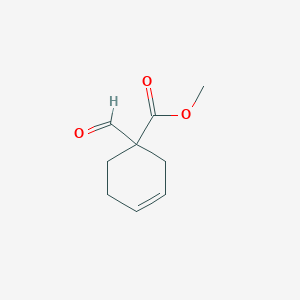![molecular formula C25H20N2O5 B2446050 ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate CAS No. 159046-24-9](/img/structure/B2446050.png)
ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be related to a class of compounds known as dibenzoazepines . Dibenzoazepines are used in the design of host materials for organic light-emitting diodes (OLEDs) . They are also used as a pro-chiral unit for the construction of a chiral catalyst and as a molecular chirality sensor .
Synthesis Analysis
Dibenzoazepines can be synthesized by attaching donor groups at different positions of the central core . A straightforward synthetic strategy for the preparation of similar compounds involves sequential addition of methyl groups on benzylic positions .Molecular Structure Analysis
The molecular structure of dibenzoazepines allows a free interconversion of the two possible atropisomeric forms . This makes this molecular system a unique probe for detection of molecular chirality .Chemical Reactions Analysis
Dibenzoazepines have been widely employed as chiral ligands in organometallic catalysis and organocatalysis . They can also work as an efficient heterogeneous catalyst for certain reactions .Physical And Chemical Properties Analysis
Dibenzoazepines show excellent thermal stability with glass transition temperatures up to 137 °C and decomposition temperatures up to 452 °C . They also demonstrate high triplet energy levels and suitable frontier molecular orbital energy levels for green and red OLEDs .Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Applications
Research has shown that benzoxepin derivatives, which share a structural resemblance to the compound , possess significant bioactivities against pro-inflammatory enzymes like cyclooxygenase-2 and 5-lipoxygenase. These compounds exhibit potential as anti-inflammatory agents with higher selectivity indexes than synthetic alternatives like ibuprofen (Chakraborty & Raola, 2019). Furthermore, some benzoxepin derivatives have shown promising antibacterial and anticancer activities, indicating their potential use in treating infections and cancer (Kuntala et al., 2015).
Catalytic and Synthetic Chemistry
In the realm of catalytic and synthetic chemistry, compounds analogous to "ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate" have been utilized to develop novel synthetic routes. For example, catalytic enantioselective reactions involving cyclic imines and ethyl iodoacetate have been employed to create chiral ethyl 2-(dibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. These reactions demonstrate the compound's relevance in synthesizing chiral molecules with high enantioselectivities (Munck et al., 2017).
Antineoplastic Potential
Research on structurally related azepinones has explored their potential as antineoplastic agents. Although preliminary results have not indicated significant activity, the exploration of these compounds' synthesis and their biological evaluation continues to be of interest to researchers investigating new cancer treatments (Koebel et al., 1975).
Polymer Science
In polymer science, poly(ether-ester) azo polymers, which might share functional similarities with the ethyl 4- derivative, have been investigated for their biodegradability and potential application in colon-specific drug release. Such studies underscore the versatility of these chemical structures in developing materials with specific degradation profiles suitable for targeted drug delivery systems (Samyn et al., 1995).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as dibenzo[c,e]azepines, have been widely employed as chiral or pro-chiral scaffolds for the construction of chiral catalysts for asymmetric synthesis or probes for chiral molecular recognition .
Mode of Action
It’s worth noting that in 1,1′-biphenylazepines, the low phenyl–phenyl rotational barrier allows, at room temperature, a free interconversion of the two possible m and p atropisomeric forms . This makes this molecular system a unique probe for detection of molecular chirality because, when this moiety is linked to a chiral compound, a central-to-axial chirality induction occurs and the stereogenic center(s) of the substrate induces a preferred biphenyl twist in the azepine, making this chiral itself .
Biochemical Pathways
Compounds with similar structures have been used in organometallic catalysis and organocatalysis .
Result of Action
Compounds with similar structures have been used to assemble chiral catalysts and reagents, joining the flexible biphenyl moiety to an atropisomerically stable binaphthyl moiety .
Action Environment
Compounds with similar structures have shown excellent thermal stability .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[[2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c1-2-32-25(31)16-11-13-17(14-12-16)26-22(28)15-27-23(29)20-9-5-3-7-18(20)19-8-4-6-10-21(19)24(27)30/h3-14H,2,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLVJWFPZXCAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2,6-difluorophenyl)methyl]oxamide](/img/structure/B2445969.png)




![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2445979.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2445981.png)
![4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2445982.png)
![4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2445985.png)

![Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2445988.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2445990.png)